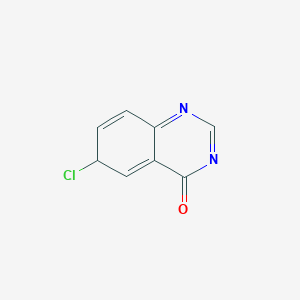
6-Chloro-3-hydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-hydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . The structure of this compound consists of a quinazolinone core with a chlorine atom at the 6th position and a hydroxyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroquinazolin-4-one typically involves the condensation of anthranilic acid with formamide, followed by chlorination and cyclization reactions. One common method includes the following steps :
Condensation: Anthranilic acid is condensed with formamide in the presence of a catalyst to form 2-aminobenzamide.
Chlorination: The 2-aminobenzamide is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position.
Cyclization: The chlorinated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-hydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 6-Chloro-3-hydroquinazoline.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: 6-Chloro-3-quinazolinone.
Reduction: 6-Chloro-3-hydroquinazoline.
Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Chloro-3-hydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-hydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
6-Chloro-3-hydroquinazolin-4-one can be compared with other quinazolinone derivatives:
6-Nitro-3-hydroquinazolin-4-one: Exhibits similar antimicrobial activity but with different substituents at the 6th position.
6-Amino-3-hydroquinazolin-4-one: Shows enhanced anticancer activity due to the presence of an amino group.
6-Substituted quinazolin-4-ones: Various derivatives with different substituents at the 6th position have been synthesized and evaluated for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-chloro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H |
Clave InChI |
OKBZSNYGKJORSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC(=O)C2=CC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















